4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
Description
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (CAS 104146-10-3), commonly abbreviated as GCLE, is a cephalosporin intermediate critical in synthesizing third-generation β-lactam antibiotics. Its molecular formula is C₂₄H₂₃ClN₂O₅S, with a molecular weight of 486.97 g/mol and a purity of ≥95% . Structurally, it features:
- A 3-chloromethyl group at the C3 position.
- A 7-(2-phenylacetamido) side chain at the C7 position.
- A 4-methoxybenzyl ester at the C4 carboxyl group .
GCLE is stereochemically defined by two stereocenters (6R,7R) in the bicyclic β-lactam core, ensuring its reactivity in semisynthetic modifications . It is commercially available as a pure compound, stored at -20°C to maintain stability .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCMZNUGNLCSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869417 | |
| Record name | (4-Methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
GCLE belongs to the cephem class of β-lactam antibiotics, characterized by a bicyclic core structure fused with a β-lactam ring. The compound’s systematic IUPAC name is (4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . Its molecular formula is C₂₄H₂₃ClN₂O₅S , with a molecular weight of 487.0 g/mol . Key functional groups include:
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₃ClN₂O₅S | |
| Molecular Weight | 487.0 g/mol | |
| XLogP3 | 2.7 | |
| Rotatable Bond Count | 9 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis Strategies
Key Intermediate in Cephalosporin Production
GCLE serves as a versatile precursor for synthesizing cephalosporin nuclei such as 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), which is further functionalized to produce active pharmaceutical ingredients (APIs). The preparation of GCLE typically involves protective group chemistry and halogenation reactions , as outlined below.
Method 1: Direct Synthesis from 7-Phenylacetamido-3-Chloromethylcephem
A patented method describes the synthesis of GCLE via quaternary phosphine-mediated vinylation using the following steps:
-
Reagents and Conditions :
-
Starting Material : 7-Phenylacetamido-3-chloromethyl-4-cephemic acid p-methoxybenzyl ester (GCLE).
-
Catalysts : Sodium iodide (NaI), triphenylphosphine (PPh₃).
-
Solvent System : Dichloromethane (CH₂Cl₂), acetone, and water in a 2:1:1 ratio.
-
Reaction Temperature : 25–30°C.
-
-
Reaction Mechanism :
-
Step 1 : NaI facilitates the nucleophilic substitution of the 3-chloromethyl group, generating a reactive iodide intermediate.
-
Step 2 : Triphenylphosphine acts as a reducing agent, enabling the formation of a quaternary phosphonium salt.
-
Step 3 : Formaldehyde introduces a vinyl group via Wittig-like olefination , yielding 7-phenylacetamido-3-vinyl-4-cephemic acid p-methoxybenzyl ester.
-
-
Yield and Optimization :
Table 2: Reaction Parameters for Method 1
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| NaI Stoichiometry | 1.2 equivalents |
| PPh₃ Stoichiometry | 1.5 equivalents |
| Formaldehyde Concentration | 37% (w/w) in H₂O |
Method 2: Penicillin Sulfoxide Rearrangement
An alternative approach leverages penicillin sulfoxide as a starting material, as disclosed in a separate patent:
-
Sulfoxide Activation :
-
Penicillin sulfoxide is treated with chlorinating agents (e.g., PCl₃) to generate a reactive iminoyl chloride intermediate.
-
-
Ring Expansion :
-
The iminoyl chloride undergoes thermal rearrangement in the presence of 4-methoxybenzyl alcohol, forming the cephem core with a 3-chloromethyl substituent.
-
-
Protective Group Installation :
Table 3: Comparative Analysis of Synthesis Routes
| Metric | Method 1 | Method 2 |
|---|---|---|
| Starting Material | GCLE Intermediate | Penicillin Sulfoxide |
| Key Reagents | NaI, PPh₃, Formaldehyde | PCl₃, DCC |
| Reaction Complexity | Moderate | High |
| Industrial Scalability | High (solvent recycling) | Moderate |
Industrial-Scale Production Considerations
Solvent and Catalyst Recovery
Method 1’s mixed solvent system (CH₂Cl₂/acetone/H₂O) allows for efficient phase separation, enabling the recovery of NaI and formaldehyde from the aqueous layer. This reduces waste disposal costs and improves process sustainability.
Applications in Antibiotic Synthesis
GCLE’s 3-chloromethyl group is pivotal for further functionalization:
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce a variety of substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
The compound features a cephem core structure with modifications that enhance its antibacterial properties. The presence of the methoxy group and the chloromethyl moiety are crucial for its reactivity and interaction with bacterial targets.
Synthesis of Cephalosporins
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate is primarily used in the synthesis of various cephalosporin antibiotics. It serves as a key intermediate in the modification of the 3-side chain of cephem antibiotics, particularly cefditoren pivoxil (ME1207), which has shown oral activity against a range of pathogens .
Case Study: Cefditoren Pivoxil
Cefditoren pivoxil is an orally active cephalosporin that exhibits broad-spectrum antibacterial activity. The synthesis process involves using 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate as a precursor, demonstrating its critical role in developing new antibiotics that combat resistant bacterial strains .
Antibacterial Activity Studies
Research indicates that derivatives of this compound possess significant antibacterial properties. Studies have focused on its efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into its therapeutic potential.
Mechanism of Action Research
The mechanism by which this compound exerts its antibacterial effects involves inhibiting bacterial cell wall synthesis. This is achieved through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. Understanding this mechanism is crucial for developing new antibiotics that can overcome resistance mechanisms employed by bacteria.
Formulation Development
Researchers are exploring the formulation of this compound into various delivery systems, including oral and injectable forms. The stability and bioavailability of the compound are key factors influencing its therapeutic application.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
C3 Substituents :
- GCLE’s chloromethyl group enhances reactivity in nucleophilic substitution reactions, facilitating side-chain modifications to create antibiotics like cefditoren pivoxil .
- In contrast, 7-ACA and 7-ADCA have acetoxy or hydrogen at C3, limiting their utility to specific derivatization pathways .
C7 Side Chains :
- GCLE’s phenylacetamido group provides resistance to β-lactamase enzymes, broadening its applicability against Gram-negative pathogens .
- 7-ACA and 7-ADCA require additional chemical steps to introduce bioactive side chains, increasing production costs .
Stereochemistry :
- The (6R,7R) configuration in GCLE is essential for β-lactam ring stability and antimicrobial activity. The (6S)-isomer (CAS 131528-29-5) shows reduced efficacy, highlighting the importance of stereochemical precision .
Research and Industrial Relevance
- Commercial Availability : GCLE is supplied by major chemical vendors (e.g., TCI Chemicals, TRC) in gram-to-kilogram quantities, underscoring its industrial demand .
- Patent Landscape : It is a key intermediate in patents for cefditoren pivoxil (US Patent 5,827,856), emphasizing its role in advancing β-lactam therapeutics .
- Challenges : The need for low-temperature storage (-20°C) increases logistical costs compared to 7-ACA, which is stable at room temperature .
Biological Activity
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate, commonly referred to as a cephalosporin derivative, is a compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H23ClN2O5S
- Molecular Weight : 486.97 g/mol
- CAS Number : 104146-10-3
- IUPAC Name : (4-methoxyphenyl)methyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
The compound exhibits its biological activity primarily through its interaction with bacterial cell wall synthesis. As a cephalosporin, it inhibits the transpeptidation enzyme involved in the cross-linking of peptidoglycan layers, leading to bacterial cell lysis. This mode of action is common among beta-lactam antibiotics, which include penicillins and cephalosporins.
Antimicrobial Activity
Research indicates that 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's structure enhances its affinity for penicillin-binding proteins (PBPs), crucial for bacterial survival.
Table 1: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown selective cytotoxicity against melanoma cells, indicating potential as an anticancer agent.
Case Study: Melanoma Treatment
A study evaluated the cytotoxic effects of related compounds on human melanoma cells (VMM917). The results demonstrated that derivatives similar to 4-Methoxybenzyl 3-chloromethyl showed a selective cytotoxic effect, inducing cell cycle arrest and reducing melanin production in treated cells. This suggests that modifications in the cephalosporin structure could lead to promising candidates for melanoma therapy .
Q & A
Q. What analytical techniques are recommended for verifying the structural integrity of 4-methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate?
- Methodological Answer: Structural verification requires a combination of techniques:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the 4-methoxybenzyl group (δ ~3.8 ppm for methoxy protons) and the 2-phenylacetamido side chain (aromatic protons at δ ~7.3–7.5 ppm) .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and detect hydrolyzed byproducts (e.g., free carboxylic acid derivatives) .
- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray analysis is recommended, as demonstrated for structurally related chromene derivatives in crystallographic studies .
Q. What are the critical considerations for synthesizing this compound to minimize degradation during the reaction?
- Methodological Answer:
- Protecting Groups : The 4-methoxybenzyl (PMB) group at the 4-carboxylate position is sensitive to acidic conditions. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N) to prevent premature cleavage .
- Temperature Control : Maintain reaction temperatures below 0°C during chloromethylation steps to avoid β-lactam ring degradation, as observed in analogous cephalosporin syntheses .
- Workup : Neutralize reaction mixtures with cold bicarbonate solutions to stabilize the labile 3-chloromethyl group .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer:
- Storage Conditions : Store under inert gas (argon) at ≤–20°C to prevent oxidation of the 3-chloromethyl group and hydrolysis of the β-lactam ring .
- Solubility Considerations : Lyophilize the compound if dissolved in DMSO or methanol, as residual solvents can accelerate degradation .
Advanced Research Questions
Q. How can enzymatic synthesis strategies improve the yield of this compound compared to traditional chemical methods?
- Methodological Answer:
- Enzyme Selection : Use immobilized penicillin acylase to catalyze the coupling of the 2-phenylacetamido side chain, which reduces racemization and improves regioselectivity. Evidence from cefaclor synthesis shows enzyme-mediated coupling achieves >85% yield under optimized pH (7.5–8.0) .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and mitigate product inhibition, a common issue in enzymatic β-lactam syntheses .
Q. What degradation pathways are predominant under physiological conditions, and how can they be characterized?
- Methodological Answer:
- Pathway Identification : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and analyze degradation products via LC-MS. Major pathways include:
- Hydrolysis : Cleavage of the β-lactam ring, forming a carboxylic acid derivative.
- Oxidation : Conversion of the 3-chloromethyl group to a hydroxymethyl intermediate .
- Accelerated Stability Studies : Use thermal stress (40–60°C) and Arrhenius modeling to predict shelf-life, as applied in related cephalosporin stability protocols .
Q. How can structural isomers or polymorphs of this compound be resolved, and what implications do they have for bioactivity?
- Methodological Answer:
- Chromatographic Resolution : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate stereoisomers arising from the 7-position acetamido group .
- Crystallographic Analysis : Compare X-ray diffraction patterns of polymorphs to correlate crystal packing with solubility and dissolution rates, as shown in chromene derivative studies .
- Bioactivity Testing : Assess MIC values against Gram-positive and Gram-negative strains to determine isomer-specific antibacterial efficacy, following protocols from metal-cephalosporin complex studies .
Q. What strategies are effective in reconciling contradictory data on the compound’s reactivity in different solvent systems?
- Methodological Answer:
- Controlled Solvent Screening : Systematically test solvents (e.g., DMF vs. THF) under standardized conditions (fixed temperature, concentration) to isolate solvent effects on reaction rates.
- Computational Modeling : Perform DFT calculations to predict solvent-polarity-dependent activation energies for key steps (e.g., nucleophilic attack on the β-lactam ring), as validated in similar cephalosporin studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
